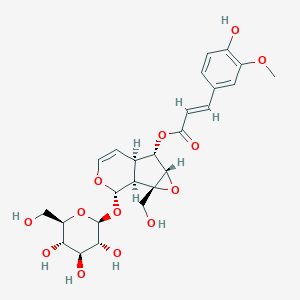

Picroside III

描述

属性

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2S,4S,5S,6R,10S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O13/c1-33-14-8-11(2-4-13(14)27)3-5-16(28)35-9-15-19(30)20(31)21(32)24(36-15)37-23-17-12(6-7-34-23)18(29)22-25(17,10-26)38-22/h2-8,12,15,17-24,26-27,29-32H,9-10H2,1H3/b5-3+/t12-,15-,17-,18+,19-,20+,21-,22+,23+,24+,25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHFMUYFANVRJL-JCUBBWBISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3C4C(C=CO3)C(C5C4(O5)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4[C@@H](C=CO3)[C@@H]([C@H]5[C@@]4(O5)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346771 | |

| Record name | Picroside III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64461-95-6 | |

| Record name | Picroside III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Origin of Picroside III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picroside III, an iridoid glycoside of significant pharmacological interest, is a secondary metabolite originating from perennial herbs of the Picrorhiza genus. This technical guide provides an in-depth exploration of the origins of this compound, detailing its natural sources, biosynthetic pathway, and comprehensive experimental protocols for its extraction, isolation, and characterization. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate understanding for research, development, and quality control purposes.

Natural Occurrence of this compound

This compound is predominantly isolated from the rhizomes and roots of two main species of the Plantaginaceae family (formerly Scrophulariaceae)[1]:

-

Picrorhiza kurroa Royle ex Benth: A small perennial herb found in the alpine Himalayas of India, Pakistan, Nepal, and Bhutan, growing at altitudes of 3,000 to 5,000 meters[1].

-

Picrorhiza scrophulariiflora Pennell: Also native to the Himalayan region, this species is a well-documented source of this compound and is utilized in traditional Chinese medicine[2][3][4].

These plants, commonly known as Kutki, have a long history of use in traditional Ayurvedic and Chinese medicine for treating liver disorders, asthma, and other inflammatory conditions[1]. This compound is one of several bioactive iridoid glycosides found in these plants, co-occurring with other related compounds such as Picroside I, II, IV, and Kutkoside[5][6][7].

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving the convergence of several major metabolic pathways to assemble its characteristic iridoid glycoside structure. While the complete biosynthetic pathway of this compound has not been fully elucidated, a scientifically sound hypothetical pathway can be constructed based on the well-established biosynthesis of its precursors, particularly the iridoid core, catalpol, which is shared with Picroside I and II.

The key contributing pathways are:

-

The Mevalonate (MVA) and Non-Mevalonate (MEP) Pathways: These pathways produce the isoprene units that are the fundamental building blocks of all terpenoids, including the iridoid core of this compound[8][9]. The MEP pathway is considered the primary contributor to the geranyl pyrophosphate (GPP) precursor in Picrorhiza[10][11].

-

The Shikimate/Phenylpropanoid Pathway: This pathway synthesizes the aromatic acid moiety that esterifies the catalpol core.

-

The Iridoid Biosynthesis Pathway: This pathway modifies GPP to form the characteristic cyclopentanopyran ring system of the iridoid core.

A proposed biosynthetic pathway for this compound is illustrated below.

Caption: Proposed Biosynthetic Pathway of this compound.

Experimental Protocols

Extraction of this compound from Plant Material

The following protocol is a synthesis of methodologies reported for the extraction of picrosides from Picrorhiza species.

Objective: To extract crude iridoid glycosides, including this compound, from the dried rhizomes of P. kurroa or P. scrophulariiflora.

Materials and Reagents:

-

Dried and powdered rhizomes of P. kurroa or P. scrophulariiflora

-

Methanol (HPLC grade)

-

Deionized water

-

Rotary evaporator

-

Ultrasonic bath

-

Centrifuge

-

Whatman No. 1 filter paper

Procedure:

-

Maceration/Sonication:

-

Accurately weigh 10 g of powdered rhizome material.

-

Suspend the powder in 100 mL of 70% (v/v) methanol in water.

-

Subject the suspension to ultrasonication for 30 minutes at 35°C[12]. Alternatively, macerate with periodic shaking for 24 hours at room temperature.

-

Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the plant material.

-

Decant and collect the supernatant.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

-

Concentration:

-

Pool the supernatants from all extractions.

-

Filter the pooled extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the methanol is completely removed and a viscous aqueous extract remains.

-

-

Storage:

-

The resulting crude extract can be lyophilized for long-term storage or stored at 4°C for immediate use in purification.

-

Isolation and Purification of this compound

A multi-step chromatographic approach is typically employed for the isolation and purification of this compound.

3.2.1. Column Chromatography (Initial Fractionation)

Objective: To perform an initial separation of the crude extract to enrich the fraction containing iridoid glycosides.

Materials and Reagents:

-

Crude extract from section 3.1

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Solvents: Chloroform and Methanol (HPLC grade)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Vanillin-sulfuric acid reagent for visualization

Procedure:

-

Column Packing: Prepare a slurry of silica gel in chloroform and pack it into a glass column.

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

-

Elution: Elute the column with a stepwise gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol. A common gradient system is as follows:

-

100% Chloroform

-

Chloroform:Methanol (98:2)

-

Chloroform:Methanol (95:5)

-

Chloroform:Methanol (90:10)

-

Chloroform:Methanol (80:20)

-

100% Methanol

-

-

Fraction Collection and Analysis:

-

Collect fractions of a consistent volume (e.g., 20 mL).

-

Monitor the separation by spotting fractions on a TLC plate and developing with a suitable mobile phase (e.g., Chloroform:Methanol, 85:15).

-

Visualize the spots by spraying with vanillin-sulfuric acid reagent and heating. Iridoid glycosides typically appear as blue or purple spots.

-

Pool the fractions containing this compound based on the TLC profile.

-

3.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

Objective: To achieve high-purity isolation of this compound from the enriched fraction.

Materials and Reagents:

-

Enriched fraction from column chromatography

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

Preparative HPLC system with a C18 column

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the enriched fraction in the mobile phase and filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions: The following conditions are a representative example and may require optimization:

-

Column: C18 semi-preparative column (e.g., 250 x 10 mm, 5 µm)

-

Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient might be: 10-40% B over 30 minutes.

-

Flow Rate: 3-5 mL/min

-

Detection: UV at 270 nm

-

-

Fraction Collection: Collect the peak corresponding to the retention time of a this compound standard.

-

Purification and Characterization:

-

Concentrate the collected fraction under reduced pressure to remove the organic solvent.

-

Lyophilize the aqueous residue to obtain pure this compound as a white powder.

-

Confirm the identity and purity of the isolated compound using analytical techniques such as analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Quantitative Data

The content of this compound can vary depending on the plant source, geographical location, and the extraction and analytical methods employed. The following tables summarize reported quantitative data for this compound.

Table 1: this compound Content in Picrorhiza Species

| Plant Species | Plant Part | Method of Quantification | This compound Content (mg/g dry weight) | Reference |

| P. kurroa | Leaf-derived calli | UHPLC-PDA | 0.15 - 0.56 | [1] |

| P. scrophulariiflora | Rhizome | UHPLC-ESI-MS/MS | Not specified directly in mg/g, but quantifiable in plasma | [13] |

Table 2: Recovery of this compound during Sample Preparation

| Analytical Method | Matrix | Quality Control Concentration (ng/mL) | Extraction Recovery (%) | Reference |

| UHPLC-ESI-MS/MS | Rat Plasma | Low | 76.43 | [13] |

| Medium | 80.47 | [13] | ||

| High | 83.84 | [13] |

Visualization of Experimental Workflow

The general workflow for the extraction and isolation of this compound is depicted below.

Caption: General Workflow for Extraction and Isolation of this compound.

Conclusion

This compound is a naturally occurring iridoid glycoside with significant therapeutic potential, primarily sourced from the Himalayan medicinal plants Picrorhiza kurroa and Picrorhiza scrophulariiflora. Its biosynthesis is a complex interplay of several key metabolic pathways. The successful extraction and isolation of high-purity this compound for research and drug development purposes necessitate a systematic approach involving efficient extraction techniques followed by multi-step chromatographic purification. The protocols and data presented in this guide provide a comprehensive resource for scientists and researchers working with this promising natural product. Further research to fully elucidate the biosynthetic pathway and optimize extraction and purification protocols will be invaluable for the sustainable production and therapeutic application of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | CAS:64461-95-6 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abmole.com [abmole.com]

- 5. Isolation and HPLC assisted quantification of two iridoid glycoside compounds and molecular DNA fingerprinting in critically endangered medicinal Picrorhiza kurroa Royle ex Benth: implications for conservation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 7. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 8. researchgate.net [researchgate.net]

- 9. Direct shoot regeneration and gene expression profiling for optimized picroside-I biosynthesis in Picrorhiza Kurroa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NGS Transcriptomes and Enzyme Inhibitors Unravel Complexity of Picrosides Biosynthesis in Picrorhiza kurroa Royle ex. Benth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NGS Transcriptomes and Enzyme Inhibitors Unravel Complexity of Picrosides Biosynthesis in Picrorhiza kurroa Royle ex. Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Simultaneous Determination of Five Iridoids of Picrorhiza scrophulariiflora in Rat Plasma Using UHPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Picrorhiza scrophulariiflora: A Technical Guide to the Isolation and Analysis of Picroside III

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrorhiza scrophulariiflora, a perennial herb from the Plantaginaceae family, is a significant medicinal plant found in the Himalayan region. Traditionally used in Tibetan and Chinese medicine, it is a known source of various bioactive iridoid glycosides, including Picroside I, II, and III. While extensive research has focused on Picroside I and II, Picroside III is emerging as a compound of significant therapeutic interest. This technical guide provides an in-depth overview of Picrorhiza scrophulariiflora as a source of this compound, detailing its quantification, isolation, biosynthetic pathways, and mechanism of action.

Quantitative Analysis of Picrosides in Picrorhiza Species

Quantitative analysis of the rhizomes of Picrorhiza species reveals a significant presence of iridoid glycosides. While Picroside I and II are the most abundantly quantified, P. scrophulariiflora is a notable source of this compound. The following table summarizes the reported quantities of Picroside I and II in P. kurroa and P. scrophulariiflora, providing a comparative context for the picroside content in the genus.

| Plant Species | Picroside I Content (%) | Picroside II Content (%) | Analytical Method | Reference |

| Picrorhiza kurroa | 1.258 | 0.481 | HPTLC | [1] |

| Picrorhiza scrophulariiflora | 1.611 | 0.613 | HPTLC | [1] |

Experimental Protocols

Extraction and Preparative Isolation of this compound

This protocol is adapted from a high-speed counter-current chromatography (CCC) method for the preparative isolation of picrosides from Picrorhiza scrophulariiflora.

a) Preparation of Crude Extract:

-

Air-dry the rhizomes of Picrorhiza scrophulariiflora and grind them into a coarse powder.

-

Reflux the powdered rhizomes with 70% ethanol.

-

Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

b) Counter-Current Chromatography (CCC) for this compound Isolation:

-

Solvent System Selection: Employ a biphasic solvent system of ethyl acetate/n-butanol/water/formic acid (4:1:5:0.005, v/v/v/v) for the initial separation of picrosides. For the fine separation of Picroside I and III, use an ethyl acetate/water (1:1, v/v) system.

-

CCC Operation:

-

Fill the CCC column with the upper phase of the selected solvent system as the stationary phase.

-

Dissolve the crude extract in a mixture of the upper and lower phases (1:1, v/v).

-

Inject the sample solution into the column.

-

Pump the lower phase (mobile phase) through the column at a defined flow rate.

-

Monitor the effluent using a UV detector.

-

Collect fractions based on the chromatogram peaks.

-

-

Cycling-Elution for Picroside I and III Separation:

-

Due to the similar partition coefficients of Picroside I and III, employ a cycling-elution approach with the ethyl acetate/water system to achieve baseline separation.

-

-

Fraction Analysis and Purification:

-

Analyze the collected fractions by UPLC-UV and ESI-MS to identify those containing this compound.

-

Combine the pure fractions of this compound and evaporate the solvent to obtain the purified compound.

-

Quantification of this compound by UHPLC-ESI-MS/MS

This protocol is adapted from a validated method for the simultaneous determination of five iridoids, including this compound, in rat plasma and can be modified for the analysis of plant extracts.

a) Sample Preparation:

-

Prepare a methanolic extract of Picrorhiza scrophulariiflora rhizomes.

-

Filter the extract through a 0.22 µm syringe filter.

-

Perform a serial dilution of the extract with methanol to bring the concentration of this compound within the calibration range.

b) UHPLC-MS/MS Instrumentation and Conditions:

-

Chromatographic System: An ultra-high-performance liquid chromatography system coupled with a tandem mass spectrometer.

-

Column: ACQUITY UPLC® BEH Amide Column (2.1 × 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for this compound: Specific precursor and product ions for this compound need to be determined through initial infusion experiments.

c) Method Validation Parameters:

| Parameter | Specification |

| Linearity Range | 5.040–560.0 ng/mL[2][3] |

| Lower Limit of Quantification (LLOQ) | 5.040 ng/mL[2][3] |

| Intra- and Inter-Day Precision | <15%[2][3] |

| Accuracy | 85-115% |

| Extraction Recovery | 76.43 - 83.84%[2] |

| Matrix Effect | 95.77 - 101.8%[2] |

Western Blot Analysis of PI3K/Akt Pathway Inhibition

This protocol provides a general framework for assessing the effect of this compound on the PI3K/Akt signaling pathway in a relevant cell line (e.g., cancer cell lines, immune cells).

a) Cell Culture and Treatment:

-

Culture the selected cell line in appropriate media and conditions.

-

Treat the cells with varying concentrations of this compound for a specified duration. Include a vehicle control (e.g., DMSO).

b) Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA or Bradford assay.

c) SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against total Akt, phosphorylated Akt (p-Akt), and a loading control (e.g., GAPDH).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

d) Densitometric Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the p-Akt levels to total Akt and the loading control to determine the effect of this compound on Akt phosphorylation.

Mandatory Visualizations

Biosynthesis of Picrosides in Picrorhiza

The biosynthesis of picrosides is a complex process involving the mevalonate (MVA), methylerythritol phosphate (MEP), and phenylpropanoid pathways to produce the iridoid backbone and the acyl groups.

Caption: Biosynthesis of Picrosides.

Experimental Workflow for this compound Isolation and Quantification

The following workflow outlines the key steps from plant material to purified and quantified this compound.

Caption: this compound Isolation Workflow.

This compound-Mediated Inhibition of the PI3K/Akt Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects through the inhibition of the PI3K/Akt signaling pathway. This pathway is crucial in regulating cell proliferation, survival, and inflammation.

Caption: PI3K/Akt Pathway Inhibition.

References

- 1. TLC densitometric quantification of picrosides (picroside-I and picroside-II) in Picrorhiza kurroa and its substitute Picrorhiza scrophulariiflora and their antioxidant studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NGS Transcriptomes and Enzyme Inhibitors Unravel Complexity of Picrosides Biosynthesis in Picrorhiza kurroa Royle ex. Benth | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Biosynthesis of Picroside III

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picroside III, an iridoid glycoside found in plants of the genus Picrorhiza, has garnered significant interest within the scientific community for its potential therapeutic properties. As a member of the picroside family, which includes the more extensively studied Picroside I and Picroside II, this compound contributes to the pharmacological profile of medicinal plants such as Picrorhiza kurroa. A thorough understanding of its biosynthetic pathway is paramount for the development of biotechnological production platforms and for enabling metabolic engineering strategies to enhance its yield. This technical guide provides a comprehensive overview of the core biosynthetic pathways leading to the formation of this compound, including the key enzymatic steps, intermediate molecules, and relevant quantitative data. Detailed experimental protocols for the analysis of this pathway and its components are also presented.

Core Biosynthetic Pathways

The biosynthesis of this compound is a complex process that involves the convergence of several major metabolic pathways: the 2-C-methyl-D-erythritol 4-phosphate (MEP) and mevalonate (MVA) pathways for the synthesis of the iridoid backbone, and the shikimate and phenylpropanoid pathways for the production of the acyl moiety.

I. The Iridoid Backbone: Synthesis of Catalpol

The iridoid backbone of this compound is the aglycone, catalpol. The initial steps in its formation are derived from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized through the MEP and MVA pathways. The MEP pathway is considered the major contributor to the geranyl pyrophosphate (GPP) that forms the iridoid skeleton in Picrorhiza kurroa.[1][2]

A. MEP and MVA Pathways: These pathways generate the five-carbon building blocks, IPP and DMAPP. Key enzymes in these pathways include 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) in the MEP pathway and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) in the MVA pathway.[3]

B. Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are condensed by GPP synthase to form the ten-carbon monoterpene precursor, GPP.

C. Iridoid Skeleton Formation: GPP undergoes a series of enzymatic reactions, including hydroxylation, oxidation, and cyclization, to form the characteristic iridoid structure. Key intermediates in this part of the pathway include geraniol, 10-hydroxygeraniol, and iridodial. The iridoid backbone is then glycosylated to form aucubin, which is subsequently converted to catalpol.[4]

II. The Acyl Moiety: Synthesis of Feruloyl-CoA

This compound is chemically identified as 6-feruloylcatalpol, indicating that the acyl group is derived from ferulic acid. Ferulic acid is synthesized via the shikimate and phenylpropanoid pathways.

A. Shikimate Pathway: This pathway converts simple carbohydrate precursors, phosphoenolpyruvate and erythrose 4-phosphate, into chorismate, which is the precursor for the aromatic amino acids phenylalanine, tyrosine, and tryptophan.

B. Phenylpropanoid Pathway: Phenylalanine is the entry point into the phenylpropanoid pathway, where it is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL). A series of hydroxylations and methylations then convert cinnamic acid to ferulic acid.

C. Acyl-CoA Thioester Formation: For the final esterification reaction, ferulic acid must be activated to its coenzyme A (CoA) thioester, feruloyl-CoA. This reaction is catalyzed by a 4-coumarate:CoA ligase (4CL) or a specific feruloyl-CoA synthetase.

III. Final Assembly: Esterification to Form this compound

The final step in the biosynthesis of this compound is the esterification of the C-6 hydroxyl group of catalpol with feruloyl-CoA. This reaction is catalyzed by a specific acyltransferase, likely belonging to the BAHD (BEAT, AHCT, HCBT, DAT) family of acyl-CoA-dependent acyltransferases. While the specific enzyme responsible for the feruloylation of catalpol in Picrorhiza kurroa has not yet been fully characterized, studies on homologous enzymes, such as feruloyl-CoA monolignol transferase, provide insights into the potential catalytic mechanism.

Quantitative Data

Quantitative analysis of picroside biosynthesis has primarily focused on Picroside I and Picroside II in Picrorhiza kurroa. The data presented below is for these related compounds and provides a valuable reference for understanding the metabolic flux and potential yields within this pathway.

| Metabolite | Plant Tissue | Concentration/Content | Analytical Method | Reference |

| Picroside I | Shoots (in vitro) | Up to 9.7 µg/mg | HPLC | [3] |

| Picroside I | Leaves (wild) | 1.9 mg/g fresh weight | HPLC | [5] |

| Picroside II | Roots/Stolons | Varies significantly | HPLC | |

| Cinnamic Acid | Shoots (in vitro) | Modulated by precursors | HPLC | |

| Vanillic Acid | Stolons | Varies with chemotype | HPLC | [6] |

| Ferulic Acid | Picrorhiza kurroa | Present | HPLC-MS |

Experimental Protocols

I. Metabolite Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the levels of this compound and its precursors (catalpol, ferulic acid) in plant tissues.

Materials:

-

Plant tissue (fresh or lyophilized)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (or other suitable modifier)

-

Reference standards for this compound, catalpol, and ferulic acid

-

HPLC system with a C18 column and UV or MS detector

Procedure:

-

Extraction:

-

Homogenize a known weight of plant tissue in methanol.

-

Soncate the mixture for 15-30 minutes.

-

Centrifuge to pellet the solid debris.

-

Collect the supernatant and filter through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically used. The specific gradient will need to be optimized for the separation of the target compounds.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the analytes (e.g., 270 nm for picrosides, ~320 nm for ferulic acid) or Mass Spectrometry for more sensitive and specific detection.

-

Quantification: Generate a standard curve for each analyte using the reference standards. Calculate the concentration of the analytes in the plant extracts based on the standard curve.

-

II. Characterization of a Candidate Acyltransferase

Objective: To express and characterize the enzymatic activity of a candidate acyltransferase responsible for the synthesis of this compound.

Materials:

-

E. coli or yeast expression system

-

Expression vector

-

Candidate acyltransferase cDNA

-

Catalpol

-

Feruloyl-CoA (can be synthesized enzymatically or chemically)

-

Reaction buffer (e.g., phosphate or Tris buffer, pH 7.0-8.0)

-

HPLC or LC-MS for product analysis

Procedure:

-

Heterologous Expression:

-

Clone the candidate acyltransferase cDNA into a suitable expression vector.

-

Transform the expression construct into the chosen host (E. coli or yeast).

-

Induce protein expression according to the specific protocol for the expression system.

-

Harvest the cells and prepare a crude protein extract or purify the recombinant protein.

-

-

Enzyme Assay:

-

Set up a reaction mixture containing the protein extract (or purified enzyme), catalpol, and feruloyl-CoA in the reaction buffer.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction (e.g., by adding acid or an organic solvent).

-

Extract the reaction products.

-

-

Product Analysis:

-

Analyze the reaction products by HPLC or LC-MS.

-

Identify the this compound peak by comparing its retention time and mass spectrum to an authentic standard.

-

Quantify the amount of this compound produced to determine the enzyme's activity.

-

-

Kinetic Analysis:

-

Vary the concentrations of catalpol and feruloyl-CoA to determine the enzyme's kinetic parameters (Km and Vmax).

-

Visualizations

Caption: Biosynthetic pathway of this compound.

Caption: Experimental workflow for acyltransferase characterization.

Conclusion

The biosynthesis of this compound is a testament to the intricate and interconnected nature of plant secondary metabolism. While the general framework of its synthesis is understood, originating from the MEP/MVA and shikimate/phenylpropanoid pathways, the specific enzymatic machinery, particularly the final acyltransferase, requires further investigation. The information and protocols provided in this guide serve as a robust foundation for researchers to delve deeper into the molecular intricacies of this compound production. Future work in identifying and characterizing the complete set of biosynthetic genes will be instrumental in developing sustainable biotechnological sources for this promising therapeutic compound.

References

- 1. Heterologous Expression and Characterization of Plant Wax Ester Producing Enzymes [mdpi.com]

- 2. Biosynthesis of iridoid sex pheromones in aphids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of the plant feruloyl-coenzyme A monolignol transferase provides insights into the formation of monolignol ferulate conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. ijpsonline.com [ijpsonline.com]

Picroside III: A Technical Guide to Its Isolation and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the discovery and isolation of Picroside III, an iridoid glycoside of significant interest for its potential therapeutic properties. This document details the experimental protocols, data presentation, and logical workflows essential for the successful extraction, purification, and characterization of this compound.

Introduction to this compound

This compound is a member of the iridoid glycoside family, a class of secondary metabolites found in a variety of plants. These compounds are known for their diverse biological activities. The primary plant source for this compound is Picrorhiza kurroa, a perennial herb native to the Himalayan region. The discovery and subsequent isolation of this compound have been driven by its potential pharmacological applications, necessitating robust and efficient extraction and purification protocols.

Experimental Protocols

The isolation of this compound involves a multi-step process beginning with the collection and preparation of plant material, followed by extraction, fractionation, and final purification.

Plant Material Preparation

-

Collection: Fresh rhizomes of Picrorhiza kurroa are collected.

-

Authentication: The plant material is authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium.

-

Drying: The rhizomes are washed, shade-dried at room temperature for several weeks, and then coarsely powdered using a mechanical grinder.

Extraction

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol or ethanol (95%) using a Soxhlet apparatus or maceration with intermittent shaking for 72 hours.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Fractionation

The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

The majority of iridoid glycosides, including this compound, are typically found in the more polar fractions (ethyl acetate and n-butanol).

Chromatographic Purification

The enriched fractions are further purified using various chromatographic techniques.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography over silica gel or Diaion HP-20. The column is eluted with a gradient of increasing polarity, typically starting with chloroform and gradually increasing the proportion of methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of this compound (as monitored by Thin Layer Chromatography) are pooled and subjected to preparative HPLC for final purification. A C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water.

Quantitative Data

The following tables summarize typical quantitative data obtained during the isolation and characterization of this compound.

| Table 1: Extraction and Fractionation Yields | |

| Parameter | Value |

| Initial Dry Weight of Plant Material | 1000 g |

| Crude Methanolic Extract Yield | 150 g (15%) |

| n-Hexane Fraction Yield | 15 g |

| Chloroform Fraction Yield | 25 g |

| Ethyl Acetate Fraction Yield | 30 g |

| n-Butanol Fraction Yield | 50 g |

| Final Purified this compound Yield | 1.5 g (0.15% of dry weight) |

| Table 2: HPLC Purity and Retention Time | |

| Parameter | Value |

| HPLC Column | C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Water (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 270 nm |

| Retention Time (Rt) | 8.5 min |

| Purity | >98% (by peak area) |

| Table 3: Spectroscopic Data for Structural Elucidation | |

| Technique | Key Data Points |

| ¹H-NMR (400 MHz, CD₃OD) | δ 7.48 (d, J=2.0 Hz, H-3), 5.89 (d, J=5.6 Hz, H-1), 4.65 (d, J=7.8 Hz, H-1'), ... |

| ¹³C-NMR (100 MHz, CD₃OD) | δ 152.1 (C-3), 149.5 (C-4), 130.8 (C-5), 128.7 (C-8), 116.9 (C-7), 99.8 (C-1), ... |

| Mass Spectrometry (ESI-MS) | m/z 513 [M+Na]⁺, 491 [M+H]⁺ |

| UV Spectroscopy (MeOH) | λmax 270 nm |

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound and a hypothetical signaling pathway that could be influenced by it.

Caption: Workflow for the isolation and purification of this compound.

Caption: A hypothetical anti-inflammatory signaling pathway modulated by this compound.

Methodological & Application

Application Notes and Protocols for HPLC Quantification of Picroside III in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picroside III, an iridoid glycoside found in plants of the Picrorhiza genus, is a compound of significant interest for its potential therapeutic properties. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal formulations, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Experimental Protocols

Protocol 1: UHPLC-ESI-MS/MS Method for Simultaneous Quantification of Picroside I, II, and III

This protocol is adapted from a validated method for the simultaneous determination of five iridoids, including this compound, in rat plasma, and is applicable for the analysis of plant extracts with appropriate sample preparation.[1][2]

1. Instrumentation and Chromatographic Conditions:

-

System: An ultra-performance liquid chromatography-electrospray tandem quadrupole mass spectrometry (UHPLC-ESI-MS/MS) system.[1][2]

-

Column: ACQUITY UPLC® BEH Amide Column (2.1 × 100 mm, 1.7 µm).[1][2]

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Injection Volume: 5 µL.

-

Detection: Multiple reaction monitoring (MRM) in negative ion mode.[1][2]

2. Sample Preparation (for Plant Extracts):

-

Accurately weigh a suitable amount of the dried and powdered plant material.

-

Extract the sample with an appropriate solvent (e.g., methanol) using a suitable method such as sonication or Soxhlet extraction.

-

Filter the extract through a 0.45 µm membrane filter.

-

Dilute the filtered extract with the mobile phase to a concentration within the calibration curve range.

3. Standard Solution Preparation:

-

Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol).

-

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve.[2]

4. Mass Spectrometry Parameters (Example):

The following are example parameters and should be optimized for the specific instrument used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | [To be optimized] | [To be optimized] |

| Picroside I | [To be optimized] | [To be optimized] |

| Picroside II | [To be optimized] | [To be optimized] |

5. Method Validation:

The method should be validated according to ICH guidelines, including specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[3]

Protocol 2: General HPLC-UV Method for Picroside Analysis

This protocol provides a general framework for the quantification of picrosides using a standard HPLC-UV system. This method is suitable for the analysis of Picroside I and II and can be adapted for this compound with proper validation.

1. Instrumentation and Chromatographic Conditions:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 × 250 mm, 5 µm).[4]

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

Mobile Phase: A mixture of methanol and water, or acetonitrile and water, in isocratic or gradient elution. A common mobile phase is methanol and water (40:60, v/v).[4]

-

Flow Rate: 0.9 to 1.0 mL/min.[4]

-

Detection Wavelength: 270 nm.[4]

-

Injection Volume: 10-20 µL.

2. Sample Preparation:

-

Extract the plant material as described in Protocol 1.

-

The dried extract is redissolved in the mobile phase.[4]

-

The solution is centrifuged and filtered through a 0.2 µm membrane filter prior to injection.[4]

3. Standard Solution Preparation:

-

Prepare a stock solution of the picroside standards in methanol.

-

Prepare working standards by diluting the stock solution with the mobile phase to construct a calibration curve.

Data Presentation

Table 1: Quantitative Data for this compound in Picrorhiza scrophulariiflora Extract

| Analyte | Concentration in Extract (mg/g) |

| This compound | 64.08 |

| Picroside I | 15.68 |

| Picroside II | 103.64 |

Data obtained from a study using HPLC for content determination.[2]

Table 2: Method Validation Parameters for the UHPLC-MS/MS Method

| Parameter | Picroside I | Picroside II | This compound |

| Linearity Range (ng/mL) | 6.876–764.0 | 5.190–577.0 | 5.040–560.0 |

| LLOQ (ng/mL) | 6.876 | 5.193 | 5.040 |

| Intra-day Precision (%RSD) | < 7.9 | < 10.1 | [Not specified] |

| Inter-day Precision (%RSD) | < 8.9 | < 8.5 | [Not specified] |

| Accuracy (%RE) | -2.6 to 6.1 | -12.1 to 13.2 | [Not specified] |

| Extraction Recovery (%) | 85.12 - 91.34 | 67.11 - 72.53 | 76.43 - 83.84 |

| Matrix Effect (%) | 96.17 - 101.9 | 97.26 - 101.7 | 95.77 - 101.8 |

Data from a validated UHPLC-ESI-MS/MS method for analysis in rat plasma.[1][2]

Mandatory Visualization

Caption: Experimental workflow for the HPLC quantification of this compound.

References

- 1. Simultaneous Determination of Five Iridoids of Picrorhiza scrophulariiflora in Rat Plasma Using UHPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Picroside I, Plumbagin, and Z-guggulsterone in Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.sdiarticle3.com [file.sdiarticle3.com]

Application Note: Quantitative Analysis of Picroside III in Plasma by UPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction Picroside III, an iridoid glycoside, is a significant bioactive compound found in plants of the Picrorhiza genus. Due to its potential therapeutic properties, including hepatoprotective and neuroprotective effects, there is a growing need for sensitive and reliable analytical methods to study its pharmacokinetics. This document provides a detailed protocol for the quantification of this compound in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly selective and sensitive analytical technique ideal for complex biological matrices.

Principle of the Method This method utilizes the high separation efficiency of UPLC coupled with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS). The process involves a straightforward protein precipitation step to extract this compound from the plasma matrix. The analyte is then separated from endogenous components on a C18 reversed-phase column. Detection and quantification are achieved using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a unique precursor-to-product ion transition for this compound.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (≥95% purity)

-

Internal Standard (IS), e.g., Paeoniflorin or other suitable compound

-

Methanol (HPLC or MS grade)

-

Deionized or Milli-Q water

-

Control plasma (e.g., rat, human)

Instrumentation

-

UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

-

Tandem quadrupole mass spectrometer (e.g., Waters Xevo, Sciex QTRAP, or equivalent) equipped with an electrospray ionization (ESI) source.

Preparation of Standards and Solutions

-

Stock Solutions: Prepare primary stock solutions of this compound and the Internal Standard (IS) in methanol at a concentration of 1 mg/mL. Store at -20°C.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 methanol/water mixture to create working solutions for calibration curve standards and quality control (QC) samples.

-

Calibration Standards and QC Samples: Spike appropriate amounts of the working solutions into blank plasma to prepare a series of calibration standards and at least three levels of QC samples (low, medium, and high concentration).

Plasma Sample Preparation

The protein precipitation method is recommended for its simplicity and efficiency in extracting this compound from plasma.[1]

-

Thaw frozen plasma samples to room temperature.

-

In a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.[2]

-

Add 150 µL of acetonitrile containing the internal standard.[2] The use of acetonitrile for protein precipitation has been shown to yield good reproducibility and peak shape.[1]

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[2]

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]

-

Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

References

- 1. Simultaneous Determination of Five Iridoids of Picrorhiza scrophulariiflora in Rat Plasma Using UHPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of Picroside I, II, III, IV in Rat Plasma by UPLCMS/ MS | Bentham Science [eurekaselect.com]

Application Notes and Protocols: In Vitro Anti-inflammatory Assay for Picroside III

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picroside III, an iridoid glycoside isolated from Picrorhiza scrophulariiflora, has demonstrated significant therapeutic potential, particularly in the context of inflammation.[1] This document provides a comprehensive overview of in vitro assays to evaluate the anti-inflammatory properties of this compound. The protocols detailed herein are designed to enable researchers to assess its efficacy in a controlled laboratory setting. The primary focus is on cell-based assays utilizing the RAW 264.7 murine macrophage cell line, a well-established model for studying inflammation. Additionally, protocols for cell-free assays are included to evaluate the direct inhibitory effects of this compound on enzymes and processes relevant to inflammation.

The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a crucial role in the expression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This document provides methodologies to quantify the inhibitory effects of this compound on these critical inflammatory markers.

Data Presentation

The following tables summarize the reported in vitro biological activities of Picrosides. It is important to note that specific IC50 values for this compound in various anti-inflammatory assays are not extensively reported in publicly available literature. The data presented for Picroside I and II can serve as a reference for expected potency. Researchers are encouraged to determine the specific IC50 values for this compound experimentally using the protocols provided.

Table 1: In Vitro Anti-cancer Activity of Picroside I and II

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Picroside I | MDA-MB-231 | MTT Assay | 95.3 | [2] |

| Picroside II | MDA-MB-231 | MTT Assay | 130.8 | [2] |

Experimental Protocols

Cell Culture and Treatment

1.1. Cell Line: RAW 264.7 murine macrophage cell line.

1.2. Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

1.3. Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

1.4. Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

-

Stimulate the cells with an inflammatory agent, typically Lipopolysaccharide (LPS) at a concentration of 1 µg/mL, for the desired time period (e.g., 24 hours for NO and cytokine assays).

-

A vehicle control (e.g., DMSO) and a positive control (LPS alone) should be included in all experiments.

Cell Viability Assay (MTT Assay)

It is crucial to assess the cytotoxicity of this compound to ensure that the observed anti-inflammatory effects are not due to cell death.

2.1. Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate overnight.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

3.1. Principle: This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

Following the treatment protocol described in section 1.4, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

Pro-inflammatory Cytokine Assays (ELISA)

4.1. Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Collect the cell culture supernatant after treatment as described in section 1.4.

-

Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

-

Follow the manufacturer's instructions for the assay procedure, which typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the recommended wavelength (usually 450 nm).

-

Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Western Blot Analysis for MAPK and NF-κB Signaling Pathways

5.1. Principle: Western blotting is used to detect and quantify the expression and phosphorylation of key proteins in the MAPK (p38, ERK, JNK) and NF-κB (p65, IκBα) signaling pathways.

-

After treatment with this compound and LPS, lyse the cells to extract total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p38, ERK, JNK, p65, and IκBα.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Densitometry analysis can be performed to quantify the protein expression levels, normalizing the phosphorylated protein to the total protein.

NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)

6.1. Principle: This assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon inflammatory stimulation and its inhibition by this compound.

-

Grow RAW 264.7 cells on coverslips in a 24-well plate.

-

Treat the cells with this compound and LPS as described previously.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with a suitable blocking buffer.

-

Incubate with a primary antibody against NF-κB p65.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on slides and visualize using a fluorescence microscope.

Cell-Free Anti-inflammatory Assays

7.1. Inhibition of Protein Denaturation Assay:

7.1.1. Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of this compound to inhibit heat-induced protein denaturation.[14]

7.1.2. Procedure: [15][16][17]

-

Prepare a reaction mixture containing 0.2 mL of egg albumin or 0.5 mL of 1% bovine serum albumin (BSA), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of this compound.

-

Incubate the mixture at 37°C for 20 minutes.

-

Induce denaturation by heating at 70°C for 5 minutes.

-

After cooling, measure the turbidity of the solution by reading the absorbance at 660 nm.

-

The percentage inhibition of protein denaturation is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

7.2. Hyaluronidase Inhibition Assay:

7.2.1. Principle: Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. Its inhibition is a marker of anti-inflammatory activity.

7.2.2. Procedure: [18][19][20]

-

Prepare a reaction mixture containing hyaluronidase enzyme solution, a buffer (e.g., acetate buffer, pH 3.5), and various concentrations of this compound. Incubate at 37°C for 20 minutes.

-

Initiate the enzymatic reaction by adding hyaluronic acid as a substrate and incubate for a further 40 minutes at 37°C.

-

Stop the reaction and measure the amount of N-acetylglucosamine formed or the remaining hyaluronic acid.

-

The percentage of inhibition is calculated by comparing the activity in the presence of this compound to the control.

Mandatory Visualizations

Caption: Experimental workflow for in vitro anti-inflammatory evaluation of this compound.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Inhibition of the MAPK signaling pathway by this compound.

References

- 1. This compound Ameliorates Colitis in Mice: A Study Based on Colon Transcriptome and Fecal 16S Amplicon Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro study on anti-proliferative and anti-cancer activity of picrosides in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. mdpi.com [mdpi.com]

- 15. pubcompare.ai [pubcompare.ai]

- 16. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jddtonline.info [jddtonline.info]

- 18. mdpi.com [mdpi.com]

- 19. orbit.dtu.dk [orbit.dtu.dk]

- 20. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Studying Picroside III Effects in Cell Culture Models

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing various cell culture models to investigate the therapeutic potential of Picroside III. Detailed protocols for key experiments and data presentation are included to facilitate experimental design and execution.

Overview of this compound and In Vitro Models

This compound, an iridoid glycoside isolated from Picrorhiza scrophulariiflora, has demonstrated a range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. In vitro cell culture models are indispensable tools for elucidating the mechanisms of action of this compound, identifying molecular targets, and evaluating its therapeutic efficacy at the cellular level. This document outlines protocols for several key cell culture models relevant to the study of this compound's effects.

Cell Culture Models for this compound Research

A variety of cell lines can be employed to study the diverse effects of this compound. The choice of cell model depends on the specific biological activity being investigated.

Table 1: Recommended Cell Culture Models for Studying this compound Effects

| Therapeutic Area | Cell Line | Cell Type | Key Applications |

| Oncology | MDA-MB-231 | Human Breast Cancer (Triple-Negative) | Anti-proliferative, anti-metastatic, and apoptosis assays. |

| HepG2 | Human Liver Cancer | Cytotoxicity, hepatoprotective, and anti-cancer assays. | |

| Neuroprotection | SH-SY5Y | Human Neuroblastoma | Neuronal protection, anti-apoptotic, and oxidative stress assays. |

| Inflammation | BV2 | Mouse Microglia | Anti-inflammatory and neuroinflammatory assays. |

| Cardioprotection | H9c2 | Rat Cardiomyoblasts | Hypoxia/reoxygenation injury and cardioprotective assays. |

| Hepatoprotection | Primary Mouse Hepatocytes | Primary Cells | D-galactosamine-induced cytotoxicity and hepatoprotective assays. |

Quantitative Data Summary

The following table summarizes key quantitative data from in vitro studies on picrosides. It is important to note that much of the available data is for Picroside I and II, which are structurally similar to this compound. Researchers should perform dose-response studies to determine the optimal concentrations for this compound in their specific experimental setup.

Table 2: Summary of In Vitro Quantitative Data for Picrosides

| Compound | Cell Line | Assay | Parameter | Value | Reference |

| Picroside I | MDA-MB-231 | MTT Assay | IC50 | 95.3 µM | [1] |

| Picroside II | MDA-MB-231 | MTT Assay | IC50 | 130.8 µM | [1] |

| Picrosides | Breast Cancer Cells | Cell Viability | IC50 Range | 35 - 50 µg/mL | [2] |

| Picroside II | Neonatal Rat Cardiomyocytes | H/R Injury | Protective Concentration | 50, 100, 200 µg/mL | [3] |

Experimental Protocols

General Cell Culture and Maintenance

Protocols for thawing, culturing, and passaging the recommended cell lines should follow standard aseptic techniques. Specific media and conditions are outlined below.

Protocol 1: MDA-MB-231 Cell Culture

-

Media: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere without CO2.

-

Subculture: When cells reach 80-90% confluency, rinse with PBS, detach with 0.25% Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for plating.

Protocol 2: HepG2 Cell Culture

-

Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Similar to MDA-MB-231, detach with Trypsin-EDTA when confluent.

Protocol 3: SH-SY5Y Cell Culture and Differentiation

-

Growth Media: DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Differentiation Media: For neuronal differentiation, reduce FBS to 1% and add 10 µM retinoic acid for 5-7 days.

-

Culture Conditions: 37°C with 5% CO2.

Protocol 4: BV2 Microglial Cell Culture

-

Media: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-glutamine.

-

Culture Conditions: 37°C with 5% CO2.

Protocol 5: H9c2 Cardiomyocyte Culture

-

Media: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C with 5% CO2.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline and should be optimized for each cell line and experimental condition.

Protocol 6: MTT Assay for Cell Viability

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Pathways

This protocol outlines the general steps for investigating the effect of this compound on protein expression and phosphorylation in key signaling pathways.

Protocol 7: Western Blotting

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, p-STAT3, STAT3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection system.

-

Densitometry: Quantify the band intensity using image analysis software.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for measuring changes in the mRNA levels of target genes following this compound treatment.

Protocol 8: qPCR

-

RNA Extraction: After treatment, extract total RNA from cells using a commercial RNA isolation kit.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, cDNA, and gene-specific primers (e.g., for IL-6, TNF-α, iNOS, and a housekeeping gene like GAPDH).

-

Thermal Cycling: Perform the qPCR using a real-time PCR system with appropriate cycling conditions.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Table 3: Example qPCR Primers for Inflammatory Markers (Mouse)

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |

| IL-6 | TAGTCCTTCCTACCCCAATTTCC | TTGGTCCTTAGCCACTCCTTC |

| TNF-α | CAGGAGGGAGAACAGAAACTCCA | CCTGGAGGCCCCAGTTGA |

| iNOS | GTTCTCAGCCCAACAATACAAGA | GTGGACGGGTCGATGTCAC |

| GAPDH | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow.

References

- 1. In vitro study on anti-proliferative and anti-cancer activity of picrosides in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluating the therapeutic potential of picrosides in breast cancer cell lines: a systematic scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

Picroside III Administration in Animal Models of Colitis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Picroside III in animal models of colitis, focusing on its therapeutic effects and underlying mechanisms. The detailed protocols and data presented herein are intended to guide researchers in designing and executing experiments to evaluate the potential of this compound as a therapeutic agent for inflammatory bowel disease (IBD).

Therapeutic Efficacy of this compound in DSS-Induced Colitis

This compound, an iridoid glycoside, has demonstrated significant therapeutic potential in mitigating the severity of colitis in preclinical animal models. Studies utilizing the dextran sulfate sodium (DSS)-induced colitis model in mice have consistently shown that administration of this compound leads to a reduction in the Disease Activity Index (DAI), an amelioration of intestinal damage, and a modulation of the gut microbiota.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from representative studies on the effects of this compound in DSS-induced colitis in mice.

Table 1: Effect of this compound on Disease Activity Index (DAI) and Colon Length

| Treatment Group | Dosage | DAI Score (Mean ± SEM) | Colon Length (cm, Mean ± SEM) | Reference |

| Control | - | 0.5 ± 0.2 | 8.5 ± 0.5 | [3] |

| DSS | 3% in drinking water | 3.8 ± 0.4 | 5.2 ± 0.3 | [3] |

| This compound (Low) | 10 mg/kg | 2.1 ± 0.3 | 6.8 ± 0.4* | [3] |

| This compound (High) | 20 mg/kg | 1.5 ± 0.2*** | 7.5 ± 0.3 | [3] |

*p<0.05, **p<0.01, ***p<0.001 compared to DSS group.

Table 2: Effect of this compound on Body Weight Change

| Treatment Group | Dosage | Body Weight Change (%) | Reference |

| Control | - | +5.2 | [3] |

| DSS | 3% in drinking water | -15.8 | [3] |

| This compound (Low) | 10 mg/kg | -7.3 | [3] |

| This compound (High) | 20 mg/kg | -3.1 | [3] |

Mechanisms of Action

This compound exerts its anti-inflammatory and gut-protective effects through multiple signaling pathways. Key mechanisms include the activation of AMP-activated protein kinase (AMPK) and the inhibition of the PI3K-Akt signaling pathway.[1][4]

Signaling Pathways

// Nodes Picroside_III [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; p_Akt [label="p-Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Intestinal\nInflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Picroside_III -> PI3K [label="Inhibits", color="#EA4335"]; PI3K -> Akt [label="Activates"]; Akt -> p_Akt [label="Phosphorylation"]; p_Akt -> Inflammation [label="Promotes"]; } caption: "this compound inhibits the PI3K-Akt pathway."

// Nodes Picroside_III [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; p_AMPK [label="p-AMPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Barrier_Function [label="Intestinal Barrier\nFunction", fillcolor="#34A853", fontcolor="#FFFFFF"]; TJ_Proteins [label="Claudin-3, ZO-1, Occludin", fillcolor="#F1F3F4", fontcolor="#202124"]; Claudin_2 [label="Claudin-2", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Picroside_III -> AMPK [label="Activates"]; AMPK -> p_AMPK [label="Phosphorylation"]; p_AMPK -> Barrier_Function [label="Promotes"]; Barrier_Function -> TJ_Proteins [label="Upregulates"]; Barrier_Function -> Claudin_2 [label="Downregulates"]; } caption: "this compound activates the AMPK pathway."

Experimental Protocols

The following are detailed protocols for the induction of colitis in mice using DSS and the subsequent administration and evaluation of this compound.

DSS-Induced Colitis Model

A widely used and reproducible model for inducing acute colitis in mice that mimics several features of human ulcerative colitis.[4][5]

Materials:

-

Dextran Sulfate Sodium (DSS), molecular weight 36,000–50,000 Da

-

Sterile drinking water

-

Animal housing with controlled environment

-

C57BL/6 mice (8-10 weeks old)

Procedure:

-

Acclimatization: Acclimatize mice to the animal facility for at least one week prior to the experiment.

-

DSS Solution Preparation: Prepare a 3% (w/v) DSS solution by dissolving DSS powder in sterile drinking water. Prepare fresh solution every 2-3 days.

-

Induction of Colitis: Replace the regular drinking water with the 3% DSS solution and provide it ad libitum for 7 consecutive days.[6] Control mice receive regular sterile drinking water.

-

Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

DAI Scoring System:

| Score | Body Weight Loss (%) | Stool Consistency | Rectal Bleeding |

| 0 | None | Normal | None |

| 1 | 1-5 | Loose stools | Faint |

| 2 | 5-10 | Loose stools | Mild |

| 3 | 10-15 | Diarrhea | Moderate |

| 4 | >15 | Diarrhea | Gross bleeding |

This compound Administration

Materials:

-

This compound

-

Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)

-

Oral gavage needles

Procedure:

-

Preparation of this compound Solution: Dissolve this compound in the appropriate vehicle to the desired concentrations (e.g., 10 mg/kg and 20 mg/kg).

-

Administration: Starting from the first day of DSS administration (Day 0), administer the this compound solution or vehicle to the respective groups of mice daily via oral gavage for the duration of the experiment (typically 7 days).

// Nodes Day_0 [label="Day 0:\nStart DSS (3%)\nStart this compound/Vehicle (p.o.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Day_1_6 [label="Day 1-6:\nContinue DSS\nContinue this compound/Vehicle\nDaily monitoring (Weight, DAI)", fillcolor="#F1F3F4", fontcolor="#202124"]; Day_7 [label="Day 7:\nSacrifice\nCollect colon tissue", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Analysis:\n- Colon length\n- Histology\n- Myeloperoxidase (MPO) assay\n- Cytokine analysis (ELISA/qPCR)\n- Western Blot (p-Akt, p-AMPK)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Day_0 -> Day_1_6; Day_1_6 -> Day_7; Day_7 -> Analysis; } caption: "Experimental workflow for this compound evaluation."

Assessment of Colitis Severity

Procedure:

-

Colon Length: At the end of the experiment (Day 7), euthanize the mice and carefully dissect the entire colon from the cecum to the anus. Measure the length of the colon.

-

Histological Analysis: Fix a segment of the distal colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score the sections for inflammation severity, crypt damage, and epithelial ulceration.

-

Myeloperoxidase (MPO) Activity: Homogenize a portion of the colon tissue and measure MPO activity, a marker of neutrophil infiltration, using a commercially available kit.

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates or serum using ELISA or qPCR.

-

Western Blot Analysis: Analyze the expression and phosphorylation of key signaling proteins such as Akt and AMPK in colon tissue lysates by Western blotting to confirm the mechanism of action.

Conclusion

The administration of this compound demonstrates significant promise in the treatment of experimental colitis. Its ability to reduce inflammation and protect the intestinal barrier is mediated through the modulation of the PI3K-Akt and AMPK signaling pathways. The protocols outlined in these notes provide a robust framework for further investigation into the therapeutic potential of this compound for inflammatory bowel diseases.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. This compound Ameliorates Colitis in Mice: A Study Based on Colon Transcriptome and Fecal 16S Amplicon Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [en.bio-protocol.org]

- 6. meliordiscovery.com [meliordiscovery.com]

Application Notes and Protocols for Assessing Hepatoprotective Effects of Picroside III In Vivo

Introduction

Drug-induced liver injury (DILI) is a significant concern in clinical practice and a primary reason for the termination of new drug candidates during development.[1][2] Consequently, robust in vivo models are essential for evaluating the hepatoprotective potential of novel therapeutic agents. Picroside III, an iridoid glycoside derived from plants like Picrorhiza scrophulariiflora, has demonstrated therapeutic potential in various contexts, including mending intestinal mucosal damage.[3] Its analogues, Picroside I and II, are well-documented for their hepatoprotective, antioxidant, and anti-inflammatory properties.[4][5] These notes provide detailed protocols for assessing the hepatoprotective efficacy of this compound using established in vivo models of liver injury.

The protocols outlined below cover the induction of liver damage in animal models, administration of this compound, and subsequent analysis of key biochemical and histological markers. These methodologies are designed for researchers in pharmacology, toxicology, and drug development to systematically evaluate the therapeutic potential of this compound against liver damage.

Section 1: In Vivo Animal Models of Hepatotoxicity

The selection of an appropriate animal model is critical for studying DILI. Models are chosen based on their ability to replicate specific aspects of human liver injury, such as acute necrosis, fibrosis, or cholestasis.[1] Commonly used models involve inducing liver damage with chemical agents like carbon tetrachloride (CCl₄), acetaminophen (APAP), thioacetamide (TAA), or a combination of D-galactosamine and lipopolysaccharide (LPS/D-GalN).[5][6][7][8]

-